molecular formula C7H13NO2 x HCl B149728 Piperidin-4-yl acetate hydrochloride CAS No. 94886-04-1

Piperidin-4-yl acetate hydrochloride

Cat. No.: B149728
CAS No.: 94886-04-1
M. Wt: 179.64 g/mol
InChI Key: UDSMCVVEFKCVIM-UHFFFAOYSA-N
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Description

Precursor

Scientific Research Applications

  • PET Imaging of the Cholinergic System

    • An improved synthesis of the precursor acetic acid-piperidine-4-yl ester was developed for PET studies of acetylcholine neurotransmission. This advancement is significant in understanding the cholinergic system in the brain (Carpinelli et al., 2006).
  • Antimicrobial Activities

    • The synthesis of derivatives like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride exhibited moderate antimicrobial activities against various microorganisms (Ovonramwen et al., 2019).
  • Radioligand Synthesis for PET

    • Derivatives such as SB-235753 were synthesized as potential radioligands for Dopamine D4 receptor studies, showcasing the utility of piperidin-4-yl acetate hydrochloride in developing brain imaging agents (Matarrese et al., 2000).
  • Antibacterial Agent Synthesis

    • Compounds containing piperidine, like 1-(4-(piperidin-1-yl) phenyl) ethanone, were synthesized and exhibited significant antibacterial activity, highlighting its potential in combating bacterial infections (Merugu et al., 2010).
  • Stereocontrolled Organic Synthesis

    • Research focused on the synthesis of methyl cis-(1-arylmethyl-4-phenylpiperidin-2-yl)acetates, demonstrating the role of this compound in facilitating stereocontrolled organic syntheses (Vervisch et al., 2012).
  • Synthesis of Molecular Structures

    • Investigations into the synthesis of complex molecular structures like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride indicate the compound's utility in creating diverse chemical entities (Zheng Rui, 2010).
  • Crystal Structure Analysis

    • Studies on the crystal structure of 4-carboxypiperidinium chloride provide insights into the physical properties and potential applications of this compound derivatives (Szafran et al., 2007).
  • Anticholinesterase Agents

    • Synthesis of pyrazoline derivatives, involving piperidine, for their anticholinesterase effects, suggests its potential in treating neurodegenerative disorders (Altıntop, 2020).
  • Corrosion Inhibition Studies

    • The use of piperidine derivatives in the study of corrosion inhibition on iron surfaces showcases its application in material science and engineering (Kaya et al., 2016).
  • CCR5 Antagonist Discovery

    • Development of piperidine-4-carboxamide CCR5 antagonists for anti-HIV-1 activity demonstrates its significant role in antiviral research (Imamura et al., 2006).

Future Directions

Piperidines, including Piperidin-4-yl acetate hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

piperidin-4-yl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-6(9)10-7-2-4-8-5-3-7;/h7-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSMCVVEFKCVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507128
Record name Piperidin-4-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94886-04-1
Record name Piperidin-4-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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